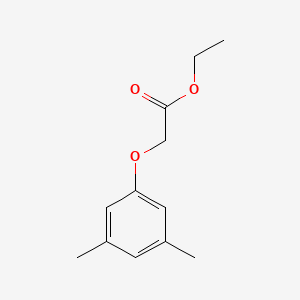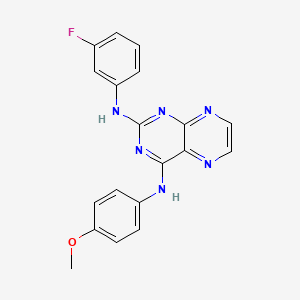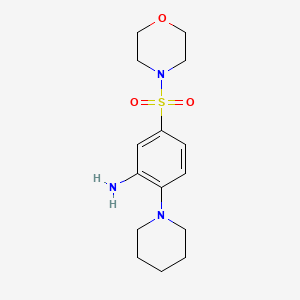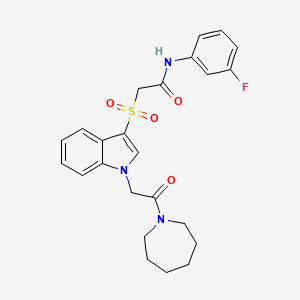![molecular formula C17H12N6O2S B2661032 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893130-62-6](/img/structure/B2661032.png)
6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazolopyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrobenzyl and pyridinyl groups suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.
Introduction of the nitrobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-nitrobenzylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Reduction of the nitro group: 6-((4-Aminobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis.
Material Science: Possible applications in the development of organic semiconductors.
Biology and Medicine
Antimicrobial Agents: Potential use as a scaffold for the development of new antimicrobial agents.
Cancer Research: Investigation of its cytotoxic properties against cancer cell lines.
Industry
Pharmaceuticals: Development of new drugs based on its unique structure.
Agriculture: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in cancer research, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
類似化合物との比較
Similar Compounds
6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a different position of the pyridinyl group.
6-((4-Nitrobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a different position of the pyridinyl group.
Uniqueness
The unique combination of the nitrobenzylthio and pyridinyl groups in 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.
特性
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-5-3-12(4-6-14)11-26-16-8-7-15-19-20-17(22(15)21-16)13-2-1-9-18-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUKKDRWFQYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2660949.png)

![1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2660951.png)
![N-(4-butylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2660952.png)
![N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660954.png)



![2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2660962.png)
![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2660965.png)
![2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2660969.png)

![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2660971.png)
